Product packaging for DL-Isocitric acid (trisodium salt)(Cat. No.:)

DL-Isocitric acid (trisodium salt)

Cat. No.: B12424221
M. Wt: 258.07 g/mol
InChI Key: HWMVXEKEEAIYGB-UHFFFAOYSA-K
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Description

DL-Isocitric acid (trisodium salt) is a useful research compound. Its molecular formula is C6H5Na3O7 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality DL-Isocitric acid (trisodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Isocitric acid (trisodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Na3O7 B12424221 DL-Isocitric acid (trisodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Na3O7

Molecular Weight

258.07 g/mol

IUPAC Name

trisodium;1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3

InChI Key

HWMVXEKEEAIYGB-UHFFFAOYSA-K

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Historical Perspectives on Isocitrate Discovery and Its Metabolic Context

The understanding of isocitrate's role in biochemistry is intrinsically linked to the elucidation of the citric acid cycle, a cornerstone of metabolic knowledge. While the cycle was postulated in detail by Hans Krebs, for which he received the Nobel Prize in 1953, the identification of its various intermediates, including isocitrate, was a cumulative effort by many scientists over several decades. byjus.com Initially, research focused on the oxidation of various organic acids in muscle tissue, revealing a series of interconnected reactions.

Isocitrate emerged as a key molecule in this pathway, identified as an isomer of citrate (B86180). byjus.com The enzymatic conversion of citrate to isocitrate is catalyzed by aconitase, a crucial step that prepares the molecule for the subsequent oxidative decarboxylation. byjus.comfiveable.meontosight.ai This isomerization was a pivotal discovery, as it explained how the tertiary alcohol in citrate, which is not readily oxidizable, is converted to the more reactive secondary alcohol in isocitrate, facilitating the progression of the metabolic cycle.

The trisodium (B8492382) salt of DL-Isocitric acid is a form of isocitric acid that is readily soluble in water, making it a convenient reagent for laboratory use in biochemical assays and as a standard for measuring isocitrate levels. smolecule.com It serves as an essential substrate in studies of the tricarboxylic acid (TCA) cycle. smolecule.com

The Centrality of Isocitrate in Intermediary Metabolism: a Research Overview

Biochemical Distinction and Relevance of D-Isocitrate and L-Isocitrate

The various stereoisomers of isocitric acid, while chemically similar, have distinct roles and relevance in biological contexts. The primary distinction lies in their recognition and utilization by enzymes. The L-isocitrate form is widely recognized as the biologically active isomer in the central metabolic pathway known as the citric acid cycle (or Krebs cycle). numberanalytics.com

D-isocitric acid, on the other hand, is often used as a marker for assessing the authenticity and quality of fruit juices, particularly citrus products. wikipedia.org For instance, in authentic orange juice, the ratio of citric acid to D-isocitric acid is typically below 130; a higher ratio may indicate adulteration. wikipedia.org While the physiological role of D-isocitrate and other stereoisomers like L-alloisocitric acid in mainstream metabolism is not as well-defined as that of L-isocitrate, their presence in certain biological contexts, such as in some microorganisms, points to specialized metabolic pathways. wikipedia.org For example, the fungus Penicillium purpurogenum is capable of producing L-alloisocitric acid in significant amounts. wikipedia.org

Stereoisomer Biochemical Relevance
L-IsocitrateThe biologically active form in the citric acid cycle, serving as the substrate for isocitrate dehydrogenase. numberanalytics.com
D-IsocitrateUsed as a marker for fruit juice authenticity. wikipedia.org
L-alloisocitric acidA diastereomer of isocitrate found in nature, notably produced by the fungus Penicillium purpurogenum. wikipedia.org

Enzymatic Specificity Towards Isocitrate Stereoisomers

Enzymes that interact with isocitrate demonstrate remarkable stereospecificity, meaning they can distinguish between the different stereoisomers and typically catalyze a reaction with only one specific form. This specificity is crucial for the regulation and directionality of metabolic pathways.

The most prominent example of this is isocitrate dehydrogenase (IDH), a key enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.org IDH exhibits a strong preference for its natural substrate, L-isocitrate, and does not act on other stereoisomers. nih.gov There are several isoforms of IDH, which differ in their cofactor requirements and cellular location. wikipedia.orgnih.gov For instance, IDH3 is dependent on NAD+ and is found in the mitochondria, where it participates in the citric acid cycle. wikipedia.org In contrast, IDH1 and IDH2 are NADP+-dependent and are located in the cytosol, peroxisomes, and mitochondria. nih.gov Some bacteria possess IDHs with dual coenzyme specificity, capable of using both NAD+ and NADP+. nih.gov

Another enzyme that highlights the importance of isocitrate stereochemistry is isocitrate epimerase. wikipedia.org This enzyme catalyzes the interconversion between different stereoisomers of isocitrate. wikipedia.org The discovery of isocitrate epimerase in Penicillium purpurogenum explained the mechanism behind the accumulation of L-alloisocitric acid by this organism. wikipedia.org

Enzyme Substrate Specificity Function
Isocitrate Dehydrogenase (IDH)Highly specific for L-isocitrate. nih.govCatalyzes the oxidative decarboxylation of L-isocitrate to α-ketoglutarate in the citric acid cycle. wikipedia.org
Isocitrate EpimeraseInterconverts stereoisomers of isocitrate. wikipedia.orgAllows for the formation of alternative stereoisomers, such as L-alloisocitric acid in certain fungi. wikipedia.org

Isocitrate in Core Metabolic Pathways and Enzymatic Transformations

The Tricarboxylic Acid (TCA) Cycle: Isocitrate as a Key Intermediate

Isocitrate is a pivotal intermediate molecule in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. fiveable.menumberanalytics.com This cycle represents a central hub of cellular metabolism, occurring within the mitochondrial matrix of eukaryotic cells, where it orchestrates the oxidation of acetyl-CoA—derived from carbohydrates, fats, and proteins—into carbon dioxide. numberanalytics.combyjus.com This process is fundamental for generating cellular energy in the form of adenosine (B11128) triphosphate (ATP) and reduced coenzymes like NADH and FADH₂. numberanalytics.comteachmephysiology.com

Isocitrate Dehydrogenase (IDH) Isoforms: Catalytic Mechanisms and Regulatory Networks

Isocitrate dehydrogenase (IDH) is a critical enzyme that exists in several isoforms, primarily distinguished by their subcellular location and their coenzyme specificity—either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). ontosight.ainih.gov These isoforms, while catalyzing the same fundamental reaction, play distinct roles in cellular metabolism and are governed by different regulatory systems. ontosight.ai

The catalytic mechanism for all IDH isoforms involves the oxidative decarboxylation of isocitrate. This two-part process begins with the oxidation of the secondary alcohol on isocitrate to form an unstable intermediate, oxalosuccinate. This is immediately followed by a decarboxylation step, where a carboxyl group is removed as CO₂, yielding the final product, α-ketoglutarate. nih.gov

Regulatory networks for IDH are complex, ensuring that the metabolic flux through the TCA cycle and related pathways is finely tuned to the cell's energetic and biosynthetic needs. fiveable.me The activity of mitochondrial IDH is a key control point and is allosterically regulated. High levels of ATP and NADH, indicators of a high energy state, act as inhibitors, while ADP, a signal of low energy, acts as an activator. fiveable.me

NAD+-Dependent Isocitrate Dehydrogenase Research

The NAD+-dependent form of isocitrate dehydrogenase (NAD-IDH or IDH3) is found exclusively within the mitochondrial matrix and functions as a key regulatory enzyme of the TCA cycle. ontosight.ai It is a complex enzyme, typically a heterotetramer, whose primary role is catabolic, contributing directly to energy production by generating NADH for the electron transport chain. ontosight.ai

Research has confirmed that NAD-IDH is a major control point of the citric acid cycle. Its activity is highly sensitive to the energy status of the cell. It is allosterically activated by ADP and Ca2+ ions and potently inhibited by ATP and NADH. fiveable.me This ensures that the production of reducing equivalents for ATP synthesis is tightly coupled to cellular energy demand. The enzyme requires a divalent cation, such as Mg2+ or Mn2+, to facilitate the binding of isocitrate to the active site and to stabilize the reaction intermediates.

Table 1: Characteristics of NAD+-Dependent Isocitrate Dehydrogenase (IDH3)

FeatureDescription
Location Mitochondrial Matrix
Coenzyme NAD+
Primary Role Catabolic: Energy production via TCA cycle
Structure Heterotetrameric or Heterooctameric
Activators ADP, Ca2+
Inhibitors ATP, NADH
Product α-Ketoglutarate, NADH, CO₂
NADP+-Dependent Isocitrate Dehydrogenase Research

NADP+-dependent isocitrate dehydrogenase (NADP-IDH) exists as two main isoforms: IDH1, located in the cytosol and peroxisomes, and IDH2, found in the mitochondria. ontosight.ainih.gov Unlike the NAD+-dependent form, the primary functions of NADP-IDH isoforms are anabolic and protective. They are a major source of the reduced coenzyme NADPH, which is essential for reductive biosynthetic reactions, such as fatty acid and cholesterol synthesis, and for antioxidant defense systems, particularly the regeneration of reduced glutathione. nih.gov

Cytosolic IDH1 is crucial for providing NADPH for various cytoplasmic processes. nih.gov Mitochondrial IDH2 also contributes to the NADPH pool, which is important for protecting mitochondrial components from oxidative damage. nih.gov Research has shown that these isoforms are typically homodimeric enzymes. ontosight.ai Their regulation is not primarily driven by the ATP/ADP ratio but rather by substrate availability and the cellular demand for NADPH. Mutations in the genes for IDH1 and IDH2 have been identified in several types of cancer, where the mutant enzymes gain a new function, producing an oncometabolite, 2-hydroxyglutarate, which disrupts normal cellular metabolism and epigenetic regulation. ontosight.aiontosight.ai

Aconitase-Mediated Interconversion of Citrate (B86180) and Isocitrate

The enzyme aconitase (also known as aconitate hydratase) catalyzes the reversible, stereospecific isomerization of citrate to isocitrate, with cis-aconitate as a reaction intermediate. pixorize.comnih.gov This reaction is a critical preceding step to the oxidative decarboxylation by isocitrate dehydrogenase in the TCA cycle. byjus.com The conversion is essential because citrate, a tertiary alcohol, cannot be readily oxidized, whereas isocitrate, a secondary alcohol, can be. Aconitase ensures that the correct substrate is presented for the subsequent energy-yielding step of the cycle. libretexts.org

Catalytic Mechanism and Iron-Sulfur Cluster Role in Aconitase

The catalytic activity of aconitase is fundamentally dependent on a [4Fe-4S] iron-sulfur cluster located within its active site. This cluster is essential for both binding the substrate and executing the catalytic reaction. The mechanism proceeds via a dehydration-hydration sequence. First, the iron-sulfur cluster and active-site amino acid residues facilitate the removal of a water molecule from citrate, forming the enzyme-bound intermediate, cis-aconitate. pixorize.com Subsequently, the same active site catalyzes the stereospecific re-addition of a water molecule to the cis-aconitate double bond to form isocitrate. libretexts.org A unique feature of the aconitase [4Fe-4S] cluster is that one of its iron atoms is not coordinated by a protein ligand, allowing it to directly bind to both the carboxyl and hydroxyl groups of the citrate substrate, thereby facilitating the catalytic steps.

Aconitase Regulation and Substrate Binding Dynamics

The aconitase reaction is reversible and operates near equilibrium within the cell, meaning its direction is primarily governed by the law of mass action—the relative concentrations of citrate and isocitrate. When isocitrate is consumed by the subsequent enzyme, isocitrate dehydrogenase, the equilibrium is pulled in the forward direction, from citrate to isocitrate. The binding of the substrate is highly specific. Aconitase is able to distinguish between the two chemically equivalent ends of the symmetrical citrate molecule, a classic example of an enzyme imposing asymmetry on a symmetric substrate. This is achieved through a "three-point attachment" of the citrate molecule to the enzyme's active site, ensuring that the subsequent isomerization is stereospecific.

The Glyoxylate (B1226380) Cycle: Isocitrate Bypass and Anaplerotic Function

The glyoxylate cycle is a crucial anabolic pathway found in plants, bacteria, protists, and fungi. wikipedia.org It serves as a variation of the tricarboxylic acid (TCA) cycle, enabling organisms to synthesize carbohydrates from two-carbon compounds like acetate (B1210297), particularly when simple sugars are unavailable. wikipedia.org This cycle is central to the conversion of acetyl-CoA to succinate (B1194679). wikipedia.org A key feature of the glyoxylate cycle is its bypass of the two decarboxylation steps present in the TCA cycle. wikipedia.orgwikipedia.org This carbon-conserving mechanism is vital for organisms growing on C2 compounds, allowing them to produce four-carbon dicarboxylic acids from two-carbon acetate units. wikipedia.orgontosight.ai The end products of this bypass can then be utilized for gluconeogenesis and other biosynthetic processes. nih.govresearchgate.net

Isocitrate stands at a critical juncture between the TCA cycle and the glyoxylate cycle. researchgate.net The enzyme isocitrate lyase (ICL) directs isocitrate away from the TCA cycle by cleaving it into succinate and glyoxylate. wikipedia.orgebi.ac.uk This diversion prevents the loss of carbon as CO2, which would occur in the TCA cycle, and instead allows for the net assimilation of carbon from two-carbon sources. wikipedia.orgresearchgate.net The glyoxylate cycle shares five enzymes with the TCA cycle: citrate synthase, aconitase, succinate dehydrogenase, fumarase, and malate (B86768) dehydrogenase. wikipedia.org However, the presence of isocitrate lyase and malate synthase distinguishes the glyoxylate cycle and facilitates the direct conversion of isocitrate to malate and succinate. wikipedia.org This pathway is particularly important in germinating seeds, where stored lipids are broken down into acetyl-CoA, which then enters the glyoxylate cycle to provide a primary nutrient source before photosynthesis begins. wikipedia.org

The anaplerotic function of the glyoxylate cycle is to replenish intermediates of the TCA cycle. When organisms utilize acetate or fatty acids as their carbon source, the glyoxylate cycle is essential for growth because it allows for the net conversion of acetyl-CoA to metabolic intermediates. researchgate.net Without this pathway, the carbon from acetate would be completely lost as CO2 in the TCA cycle, preventing the replenishment of dicarboxylic acids needed for biosynthesis, such as for amino acids. researchgate.net

Isocitrate Lyase (ICL) Function and Regulatory Control

Isocitrate lyase (ICL), also known as isocitrase or isocitritase, is a pivotal enzyme in the glyoxylate cycle. wikipedia.orgontosight.ai Its primary function is to catalyze the reversible cleavage of isocitrate into succinate and glyoxylate. wikipedia.orgebi.ac.uk This reaction is a critical step that bypasses the two decarboxylation steps of the TCA cycle, enabling organisms like bacteria, fungi, and plants to utilize two-carbon compounds for growth. wikipedia.org ICL competes with isocitrate dehydrogenase, a TCA cycle enzyme, for their common substrate, isocitrate. wikipedia.org The activity of ICL is essential for the net assimilation of carbon from sources such as acetate or the breakdown products of fatty acids. wikipedia.org In pathogenic fungi, the levels of ICL and malate synthase are observed to increase significantly upon contact with a human host, suggesting a role in virulence. wikipedia.org

The expression of the gene encoding ICL is tightly regulated. In bacteria, for instance, its expression is induced when grown on acetate, a two-carbon compound, as opposed to glucose. wikipedia.orgontosight.ai This regulation ensures that the glyoxylate cycle is active when necessary for survival. ontosight.ai In Mycobacterium smegmatis, the icl1 gene is strongly upregulated during growth on acetate, a process positively regulated by the RamB activator. asm.orgnih.gov Succinyl-CoA acts as a coinducer for RamB, enhancing its binding to the icl1 gene's upstream region. asm.org Conversely, in the presence of glucose, the expression of icl1 is repressed by the cAMP receptor protein (Crp). asm.orgnih.gov

Enzymatic Mechanism and Active Site Characterization of ICL

Isocitrate lyase belongs to the family of lyases, specifically the oxo-acid-lyases, that cleave carbon-carbon bonds. wikipedia.org The catalytic mechanism involves the deprotonation of isocitrate, followed by an aldol (B89426) cleavage that releases succinate and glyoxylate. wikipedia.org This mechanism is analogous to the aldolase (B8822740) reaction in glycolysis. wikipedia.org

The active site of ICL contains several key residues crucial for catalysis. Cysteine (Cys191) and Histidine (His193) are two such residues. ebi.ac.uk One proposed mechanism suggests that Cys191, activated by His193, acts as a nucleophile, forming a covalent intermediate with the glyoxylate substrate. ebi.ac.uk Another mechanism posits that Cys191 acts as a general base, deprotonating the alpha-carbon of succinate in the reverse reaction. ebi.ac.uk The resulting enolic intermediate then attacks the glyoxylate substrate. ebi.ac.uk An oxyanion hole in the active site stabilizes the negative charge on the reaction intermediate. ebi.ac.uk Isotopic exchange experiments using H¹⁸₂O have shown no labeling in the succinate product, indicating that succinate is not activated through the formation of a transient succinic anhydride (B1165640) or a covalently linked succinyl-enzyme intermediate. nih.gov

Interactive Table:

EnzymeEC NumberFunctionCatalytic Residues
Isocitrate Lyase (ICL)4.1.3.1Cleaves isocitrate to succinate and glyoxylateCys191, His193
Post-Translational Regulation of ICL Activity (e.g., Phosphorylation)

Post-translational modifications are crucial for regulating protein function and involve the covalent attachment of chemical groups to amino acid side chains after protein synthesis. libretexts.org One significant form of post-translational regulation for ICL is phosphorylation. nih.gov In the human pathogenic fungus Paracoccidioides brasiliensis, ICL activity is primarily regulated by phosphorylation. nih.gov Although the ICL protein (PbICL) is produced constitutively, its activity is low when the fungus is grown in the presence of glucose, which correlates with extensive phosphorylation of the enzyme. nih.gov

Dephosphorylation of PbICL in vitro has been shown to significantly increase its activity. nih.gov This suggests that phosphorylation reversibly inactivates the enzyme. nih.gov When the fungus is transferred from a glucose to an acetate medium, ICL activity increases without the need for new protein synthesis, indicating a rapid adaptation mechanism mediated by dephosphorylation. nih.gov This reversible phosphorylation provides a swift means for the organism to adjust its metabolic flux in response to changing environmental carbon sources. nih.gov

In enteric bacteria, the flux of isocitrate through either the TCA cycle or the glyoxylate cycle is controlled by the phosphorylation of isocitrate dehydrogenase (IDH). wikipedia.org IDH has a much higher affinity for isocitrate than ICL. wikipedia.org Phosphorylation deactivates IDH, thereby increasing the channeling of isocitrate through ICL and the glyoxylate cycle. wikipedia.org This is particularly evident when bacteria are grown on acetate. wikipedia.org

Metabolic Cross-Talk and Coordination Between Glyoxylate and TCA Cycles

The glyoxylate and tricarboxylic acid (TCA) cycles are intricately linked, sharing several intermediates and enzymes. mdpi.com Isocitrate serves as the critical branch point between these two pathways. researchgate.net The partitioning of isocitrate between isocitrate dehydrogenase (IDH) of the TCA cycle and isocitrate lyase (ICL) of the glyoxylate cycle is a key regulatory node. wikipedia.orgresearchgate.net

This metabolic cross-talk is essential for adapting to different carbon sources. When organisms grow on two-carbon compounds like acetate or fatty acids, the glyoxylate cycle is activated to replenish TCA cycle intermediates and provide precursors for biosynthesis. researchgate.net This bypasses the CO2-producing steps of the TCA cycle, allowing for a net gain of carbon. nih.govresearchgate.net The activity of the glyoxylate cycle is regulated at the enzyme level, notably through the reversible phosphorylation of IDH. researchgate.net Phosphorylation inactivates IDH, favoring the flux of isocitrate through ICL and the glyoxylate cycle. wikipedia.orgresearchgate.net

In Mycobacterium tuberculosis, the glyoxylate shunt, in conjunction with a complete oxidative TCA cycle, is active when growing on cholesterol and acetate. biorxiv.org This bacterium also possesses a methylcitrate cycle for metabolizing propionyl-CoA, which shares steps with the TCA and glyoxylate cycles. mdpi.combiorxiv.org The coordination between these cycles provides metabolic flexibility, allowing the organism to utilize a wide range of carbon sources. biorxiv.org

Ancillary Metabolic Roles and Biosynthetic Precursor Functions of Isocitrate

Beyond its central role in the TCA and glyoxylate cycles, isocitrate and its metabolic products serve as important precursors for various biosynthetic pathways. The glyoxylate cycle, by producing succinate and malate, provides the building blocks for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.govresearchgate.net This is particularly crucial for organisms growing on fatty acids, as it allows for the conversion of stored lipids into carbohydrates. ontosight.ai

Isocitrate as a Node in Carbon Metabolism and Precursor Supply for Amino Acids

Isocitrate and its derivative, α-ketoglutarate (produced via isocitrate dehydrogenase in the TCA cycle), are key nodes in carbon metabolism that link to amino acid biosynthesis. nih.govnih.gov α-Ketoglutarate serves as the carbon skeleton for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine. nih.gov

Investigation of Anaplerotic and Cataplerotic Fluxes Involving Isocitrate

The citric acid (TCA) cycle is not merely a catabolic pathway for energy production but is an amphibolic cycle, meaning it participates in both catabolism and anabolism. The cycle's intermediates are constantly being siphoned off for various biosynthetic pathways in processes known as cataplerosis. To maintain the cycle's function, these intermediates must be replenished through anaplerotic reactions. nih.govyoutube.comannualreviews.org Isocitrate stands at a critical metabolic juncture, where its fate determines the balance between energy production and biosynthesis. The investigation of these competing fluxes is often accomplished through metabolic flux analysis (MFA), a technique that uses isotope tracers, such as ¹³C, to quantify the rates of metabolic reactions within a cell. annualreviews.orgwikipedia.org

Isocitrate's primary cataplerotic fate is its oxidative decarboxylation to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH). frontiersin.orgbyjus.com The resulting α-ketoglutarate can either continue through the TCA cycle or be exported from the mitochondria to serve as a precursor for the synthesis of amino acids like glutamate, glutamine, proline, and arginine. youtube.comresearchgate.net This removal of an intermediate from the cycle for biosynthesis is a classic example of cataplerosis.

Conversely, isocitrate is a key substrate in the glyoxylate shunt, an anaplerotic pathway prominent in bacteria, fungi, and plants. In this pathway, the enzyme isocitrate lyase (ICL) cleaves isocitrate into glyoxylate and succinate. researchgate.netnih.gov Succinate directly enters the TCA cycle, thus replenishing the pool of four-carbon intermediates and serving an anaplerotic role. This bypasses the two decarboxylation steps of the TCA cycle, conserving carbon atoms for biomass production, which is especially important when organisms grow on two-carbon sources like acetate. researchgate.netnih.gov

Detailed Research Findings

Intensive research has focused on quantifying the flux distribution at the isocitrate branch point under various conditions and in different organisms.

In Escherichia coli, the transcriptional regulator Isocitrate Lyase Regulator (IclR) represses the operon containing the genes for the glyoxylate pathway enzymes. nih.gov Studies involving the knockout of the iclR gene have provided quantitative insights into how metabolic fluxes are redirected. In an iclR mutant, the glyoxylate shunt is constitutively active. Metabolic flux analysis revealed that this activation leads to a significant redirection of isocitrate away from the TCA cycle's oxidative branch (via IDH) and through the glyoxylate shunt (via ICL). This shift conserves carbon by avoiding CO2 production. nih.gov

Table 1: Metabolic Flux Redistribution at the Isocitrate Node in E. coli iclR Mutant vs. Wild-Type nih.gov

Comparison of relative flux percentages from the isocitrate node through Isocitrate Dehydrogenase (TCA Cycle) and Isocitrate Lyase (Glyoxylate Shunt). Data derived from metabolic flux analysis studies on E. coli BW25113.

StrainFlux through Isocitrate Dehydrogenase (IDH)Flux through Isocitrate Lyase (ICL)
Wild-Type~100%~0%
iclR Knockout Mutant~67%~33%

In the pathogen Mycobacterium tuberculosis, the glyoxylate shunt is crucial for virulence and survival during nutrient starvation. nih.govscispace.com Using ¹³C-metabolic flux analysis, researchers have demonstrated that this bacterium utilizes a novel pathway for pyruvate (B1213749) dissimilation, which they named the GAS pathway. This pathway relies on the Glyoxylate shunt and Anaplerotic reactions for pyruvate oxidation. nih.gov The flux through isocitrate lyase is essential not only for growth on fatty acids but also to maintain a high intracellular level of isocitrate and replenish biosynthetic precursors during slow growth in a carbon-limited environment. researchgate.netnih.gov This anaplerotic function of ICL is considered a potential target for drug development against tuberculosis. scispace.com

In mammalian cells, which lack isocitrate lyase, cataplerosis involving isocitrate is linked to signaling pathways. In pancreatic ß-cells, a proposed "pyruvate/isocitrate/α-ketoglutarate cycle" highlights the importance of isocitrate's export to the cytosol. nih.gov In this model, mitochondrial isocitrate is transported to the cytoplasm, where cytosolic isocitrate dehydrogenase (IDHc) converts it to α-ketoglutarate. This process is coupled to the production of NADPH, a key reducing equivalent for various cellular processes, including insulin (B600854) secretion. The α-ketoglutarate can then re-enter the mitochondria. Studies where IDHc was knocked down provided evidence for this pathway by showing altered levels of related metabolites, indicating a redirection of isocitrate's metabolic fate. nih.gov

Table 2: Effect of Cytosolic Isocitrate Dehydrogenase (IDHc) Knockdown on Metabolite Levels in Pancreatic ß-Cells nih.gov

Relative changes in the concentration of key metabolites in IDHc knockdown cells compared to control cells, illustrating the impact on cataplerotic flux.

MetaboliteRelative Change upon IDHc KnockdownMetabolic Role
IsocitrateIncreaseSubstrate of IDHc
CitrateIncreasePrecursor to cytosolic isocitrate
α-KetoglutarateDecreaseProduct of IDHc
LactateIncreaseIndicator of enhanced glycolysis
Acetyl-CoAIncreaseKey metabolic intermediate

These investigations underscore the pivotal role of isocitrate as a modulator of central carbon metabolism. The distribution of flux through anaplerotic and cataplerotic pathways at this node is tightly regulated and varies significantly depending on the organism's metabolic needs, nutrient availability, and cellular state.

Enzymatic Characterization and Mechanistic Studies

Biochemical Purification and Structural Analysis of Isocitrate Dehydrogenases and Isocitrate Lyase

The purification of isocitrate-metabolizing enzymes is the first step toward their detailed characterization. A typical purification scheme involves multiple steps to isolate the protein of interest from a crude cellular extract. sciencepublishinggroup.com For instance, the purification of isocitrate dehydrogenase (IDH) or isocitrate lyase (ICL) often starts with ammonium (B1175870) sulfate (B86663) fractionation to precipitate proteins based on their solubility. sciencepublishinggroup.com This is followed by a series of chromatography steps. Desalting by size-exclusion chromatography removes low molecular weight salts, while ion-exchange chromatography separates proteins based on their net charge. sciencepublishinggroup.com Affinity chromatography, a powerful technique that exploits specific binding interactions, can also be employed for a more targeted purification. sciencepublishinggroup.com For example, a 6xHis-tagged recombinant IDH from Umbonibacter marinipuiceus (UmIDH) was purified using Co²⁺ affinity resin. nih.gov Similarly, the bifunctional Escherichia coli enzyme isocitrate dehydrogenase kinase/phosphatase (AceK), which regulates IDH, has been purified to homogeneity. nih.gov The success of each purification step is typically monitored by assessing the protein content and enzyme activity of the fractions. sciencepublishinggroup.com

Structural analysis using techniques like X-ray crystallography provides atomic-level insights into the architecture of these enzymes. Human NAD-dependent isocitrate dehydrogenase (HsIDH3) functions as a complex heterooctamer, which is essentially a dimer of heterotetramers (α₂βγ). nih.govresearchgate.net The crystal structure reveals that the α-subunits contain the catalytic active sites, while the β and γ subunits are regulatory, binding allosteric effectors. libretexts.org The formation of this large complex is critical for its optimal activity. nih.govresearchgate.net

Isocitrate lyase (ICL), another key enzyme, has also been structurally characterized. The crystal structure of ICL from the bacterium Chloroflexus aurantiacus (CaICL) shows it forms a homotetramer. knu.ac.kr Structural studies of CaICL in its metal-bound (Mg²⁺ or Mn²⁺) and substrate-bound (isocitrate) forms have elucidated the key active-site residues involved in substrate binding and the dynamics of a catalytic loop that is crucial for its function. knu.ac.kr

Table 1: Structural Features of Isocitrate Enzymes
EnzymeSource OrganismQuaternary StructureKey Structural Insights
NAD-dependent Isocitrate Dehydrogenase (IDH3)Homo sapiensHeterooctamer (α₂βγ)₂α subunits are catalytic; β and γ subunits are regulatory. nih.govresearchgate.netlibretexts.org
Dual Coenzyme-dependent IDH (UmIDH)Umbonibacter marinipuiceusHomodimerSDS-PAGE and gel filtration analysis revealed an 84.7 kDa homodimer. nih.gov
Isocitrate Lyase (CaICL)Chloroflexus aurantiacusHomotetramerCrystal structure reveals a catalytic loop and key residues for isocitrate binding. knu.ac.kr
IDH Kinase/Phosphatase (AceK)Escherichia coliMonomer (68 kDa)Bifunctional enzyme that phosphorylates/dephosphorylates IDH at Ser113. nih.gov

Steady-State and Pre-Steady-State Kinetic Analyses with Isocitrate Substrates

Kinetic analyses are crucial for understanding the catalytic mechanism and efficiency of enzymes. These studies are generally divided into steady-state and pre-steady-state kinetics. unacademy.com

Steady-state kinetics examines the rate of reaction when the concentration of the enzyme-substrate (ES) complex is relatively constant. unacademy.com Initial velocity experiments are performed by varying the concentration of one substrate while keeping others at fixed, saturating levels. nih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), or turnover number. For example, a dual coenzyme-dependent IDH from Umbonibacter marinipuiceus (UmIDH) was found to have Kₘ values for NAD⁺ and NADP⁺ of 1800.0 µM and 1167.7 µM, respectively, in the presence of Mn²⁺. nih.gov The catalytic efficiency (kcat/Kₘ) of this enzyme was only 2.3-fold greater for NADP⁺ than for NAD⁺, highlighting its dual specificity. nih.gov

Table 2: Kinetic Parameters of Isocitrate Dehydrogenase
EnzymeCoenzymeMetal IonKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
UmIDH from U. marinipuiceus nih.govNAD⁺Mn²⁺1800.0 ± 64.4N/AN/A
NADP⁺Mn²⁺1167.7 ± 113.0N/AN/A

Allosteric Regulation, Covalent Modifications, and Post-Translational Control of Isocitrate Enzymes

The activity of isocitrate-metabolizing enzymes is tightly controlled through various regulatory mechanisms to meet the cell's metabolic needs. These include allosteric regulation, covalent modifications, and other post-translational modifications. libretexts.org

Allosteric Regulation: This involves the binding of effector molecules to a site on the enzyme distinct from the active site, known as the allosteric site. numberanalytics.com This binding induces a conformational change that either activates or inhibits the enzyme. numberanalytics.com Isocitrate dehydrogenase is a classic example of an allosterically regulated enzyme. youtube.com In human NAD-dependent IDH3, the regulatory β and γ subunits contain allosteric sites. libretexts.org The enzyme is allosterically activated by ADP and citrate (B86180). nih.govlibretexts.org When cellular energy is low, ADP accumulates and binds to IDH, increasing its affinity for the substrate isocitrate and boosting the rate of the citric acid cycle. youtube.com Conversely, high levels of ATP and NADH, which signal an energy-rich state, act as allosteric inhibitors, binding to the enzyme and reducing its activity. researchgate.netyoutube.com

Covalent Modifications: This type of regulation involves the attachment or removal of a chemical group through a covalent bond, which can significantly alter enzyme activity. youtube.com A primary example for isocitrate dehydrogenase in bacteria like E. coli is reversible phosphorylation. nih.gov A single, bifunctional enzyme known as IDH kinase/phosphatase (encoded by the aceK gene) controls this process. nih.gov When bacteria grow on carbon sources like acetate (B1210297), the kinase domain of AceK phosphorylates a specific serine residue (Ser113) in the active site of IDH. nih.govebi.ac.uk This phosphorylation inactivates IDH, preventing the full operation of the citric acid cycle. nih.gov This inactivation diverts isocitrate to an alternative pathway called the glyoxylate (B1226380) bypass, which is essential for growth on two-carbon compounds. nih.gov When more favorable carbon sources are available, the phosphatase domain of AceK removes the phosphate (B84403) group, reactivating IDH and restoring the citric acid cycle. nih.gov More recently, novel covalent inhibitors have been developed that react with specific residues, such as histidine, in the active site of wild-type IDH1. nih.gov

Post-Translational Control: Beyond phosphorylation, other post-translational modifications (PTMs) can regulate enzyme function. These are modifications that occur after the initial synthesis of the protein. youtube.com For instance, lysine (B10760008) acetylation, the addition of an acetyl group to a lysine residue, can neutralize its positive charge and significantly alter a protein's electrostatic interactions and behavior. youtube.com Lysine succinylation has also been identified as a PTM in E. coli proteins, suggesting another layer of potential regulation for enzymes like IDH. nih.gov

Table 3: Regulation of Isocitrate Dehydrogenase (IDH)
Regulatory MechanismEffector/ModificationEffect on IDH ActivityNotes
Allosteric RegulationADPActivationBinds to regulatory subunits, increases substrate affinity. youtube.com
ATPInhibitionSignals high energy status. researchgate.netyoutube.com
NADHInhibitionSignals high energy status, product inhibition. researchgate.netyoutube.com
Covalent ModificationPhosphorylation (at Ser113)InactivationMediated by IDH kinase; diverts isocitrate to glyoxylate bypass in E. coli. nih.govebi.ac.uk
DephosphorylationActivationMediated by IDH phosphatase; restores TCA cycle activity. nih.gov
Post-Translational ModificationLysine SuccinylationPotential RegulationIdentified as a PTM in E. coli proteins. nih.gov

Advanced Analytical Methodologies for Isocitrate in Research Contexts

Enzymatic Assays for Isocitrate Quantification in Biological Extracts

Enzymatic assays provide a classic and reliable method for quantifying isocitrate in biological samples such as cell lysates, tissue homogenates, and food products. bioassaysys.com These assays are prized for their specificity, leveraging the unique catalytic action of enzymes that interact with isocitrate.

The most common enzymatic method for D-isocitrate is based on the activity of isocitrate dehydrogenase (IDH). nih.govtaylorandfrancis.com This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key reaction in the tricarboxylic acid (TCA) cycle. taylorandfrancis.com The reaction simultaneously reduces a cofactor, typically NADP+ to NADPH. The concentration of isocitrate in the sample is determined by spectrophotometrically measuring the increase in absorbance resulting from the production of NADPH.

Commercial assay kits are available that offer a streamlined "mix-incubate-measure" protocol. bioassaysys.com These kits are often designed for high-throughput screening and can detect isocitrate concentrations in the micromolar range. bioassaysys.com The principle involves the generation of NADPH from the oxidation of isocitrate, which then reduces a dye to produce a colored product. The intensity of this color, measured at a specific wavelength (e.g., 565 nm), is directly proportional to the isocitrate concentration in the sample. bioassaysys.com

Another key enzyme, isocitrate lyase, which is central to the glyoxylate (B1226380) cycle, can also be utilized in assays. nih.govnih.gov This enzyme cleaves isocitrate into succinate (B1194679) and glyoxylate. The amount of glyoxylate produced can then be quantified in a subsequent reaction. nih.gov

The table below summarizes key features of enzymatic assays for isocitrate.

ParameterDescriptionSource
Principle Based on the specific catalytic activity of enzymes like isocitrate dehydrogenase or isocitrate lyase. taylorandfrancis.comnih.gov
Detection Method Commonly colorimetric or fluorometric, measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADPH). bioassaysys.com
Sample Types Biological fluids, cell lysates, tissue homogenates, food, and beverages. bioassaysys.com
Key Advantages High specificity, relatively simple, and suitable for high-throughput analysis. bioassaysys.com
Linear Range Can range from approximately 20 µM to 5000 µM depending on the specific assay kit and protocol. bioassaysys.com

Chromatographic Separation Techniques (e.g., GC-MS, HPLC) for Isocitrate and its Metabolites

Chromatography is a powerful technique for separating, identifying, and purifying components within a mixture. nih.govijpsjournal.comjournalagent.com For the analysis of isocitrate and its metabolites, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used methods. nih.gov

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov For organic acids like isocitrate, reversed-phase HPLC is a common approach. researchgate.net A comparison of different analytical methods, including HPLC and enzymatic procedures, has been used to determine isocitric acid content in products like citrus juices. researchgate.net While HPLC is a robust technique, its repeatability can sometimes be lower compared to enzymatic methods for specific applications. researchgate.net Isocratic HPLC methods, which use a constant mobile phase composition, have been developed for their simplicity and cost-effectiveness in analyzing compounds in complex mixtures like tea. nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for analyzing volatile or semi-volatile compounds. journalagent.commonash.edu Since isocitrate is a non-volatile organic acid, it must first be chemically modified through a process called derivatization to make it volatile. nih.gov A common derivatization reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups. nih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. innovatechlabs.com The separated components then enter the mass spectrometer, which provides detailed structural information for identification. innovatechlabs.com GC-MS has been successfully used for the metabolic profiling of energy-related metabolites, including isocitrate, in biological samples. nih.govjppres.com

The table below outlines a comparison of HPLC and GC-MS for isocitrate analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Source
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. ijpsjournal.comjournalagent.com
Sample Derivatization Not typically required for isocitrate.Mandatory; converts non-volatile isocitrate into a volatile derivative (e.g., using BSTFA). nih.gov
Sensitivity Generally good, but can be lower than GC-MS for some analytes.High sensitivity, capable of detecting very low concentrations. journalagent.comnih.gov
Primary Application Quantification of isocitrate in various matrices, including food and biological samples.Detailed metabolic profiling and identification of a wide range of metabolites, including isocitrate. researchgate.netnih.gov
Instrumentation Consists of a pump, injector, column, and detector (e.g., UV-Vis).Consists of a gas chromatograph coupled to a mass spectrometer. nih.govinnovatechlabs.com

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Applications in Isocitrate Profiling and Fluxomics

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical technologies in metabolomics for the comprehensive profiling of metabolites, including isocitrate, in biological fluids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about metabolites. It is an inherently quantitative technique, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate concentration measurements without the need for identical standards for every compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to identify and quantify metabolites in complex mixtures like biofluids. While many common metabolites can be identified using 1D ¹H NMR, 2D NMR techniques are often necessary for resolving signals in crowded spectral regions and for the unambiguous identification of compounds. nih.gov

Mass Spectrometry (MS) , typically coupled with a chromatographic separation method like LC-MS or GC-MS, is highly sensitive and can detect thousands of compounds at low concentrations. nih.gov MS-based methods ionize molecules and separate them based on their mass-to-charge ratio (m/z). nih.gov This allows for the identification and quantification of a vast array of metabolites. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting precursor ions into smaller product ions, providing additional structural information that can help distinguish between isomers. nih.govnih.gov

Both NMR and MS are central to fluxomics , the study of metabolic reaction rates (fluxes) within a biological system. nih.gov By providing a snapshot of the metabolite pool, these techniques can reveal changes in metabolic pathways in response to various stimuli.

TechniquePrincipleStrengths for Isocitrate ProfilingLimitationsSource
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.Non-destructive, highly quantitative without identical standards, provides unambiguous structural information.Lower sensitivity compared to MS. nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, high throughput, capable of detecting a wide range of metabolites, including low-abundance ones.Can be challenging to distinguish isomers without chromatographic separation or MS/MS. nih.gov
LC-MS/MS Combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.Excellent for separating isomers and providing structural information through fragmentation.Requires expertise for method development and data analysis. nih.govnih.gov
GC-MS Combines the separation of volatile compounds by GC with mass-based detection.Provides high-resolution separation and robust quantification for derivatized metabolites.Limited to volatile or derivatizable compounds. nih.gov

Stable Isotope Tracing and Metabolic Flux Analysis Leveraging Labeled Isocitrate

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.govcreative-proteomics.comnih.gov This method, often referred to as metabolic flux analysis (MFA), involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system. creative-proteomics.comnih.gov

For instance, by feeding cells a ¹³C-labeled glucose or glutamine, researchers can trace the path of the labeled carbon atoms as they are incorporated into downstream metabolites, including isocitrate. nih.gov The distribution of these isotopes in the metabolites, known as isotopologues, is then measured using mass spectrometry or NMR. youtube.comyoutube.com

The pattern of isotope labeling in isocitrate and other TCA cycle intermediates reveals the relative activity of different metabolic pathways. For example, it can help quantify the contribution of glucose versus glutamine to the TCA cycle pool. This type of analysis is invaluable for understanding how metabolic networks are rewired in various physiological and pathological states, such as cancer. nih.gov

Computational models are then used to analyze the isotopic labeling patterns and calculate the rates of metabolic reactions (fluxes) throughout the network. youtube.comyoutube.com This provides a quantitative map of cellular metabolism that goes beyond simple measurements of metabolite concentrations.

The table below details key aspects of stable isotope tracing for metabolic flux analysis.

AspectDescriptionSource
Principle Introduction of a substrate labeled with a stable isotope (e.g., ¹³C) to trace its metabolic fate. creative-proteomics.comnih.gov
Labeled Substrates Commonly used tracers include [U-¹³C₆]glucose and [U-¹³C₅]glutamine. nih.gov
Analytical Techniques Mass Spectrometry (GC-MS, LC-MS) and NMR are used to measure the mass isotopomer distribution in metabolites. nih.govyoutube.com
Information Gained Provides quantitative rates of metabolic reactions (fluxes), pathway utilization, and insights into metabolic reprogramming. nih.govyoutube.com
Applications Studying metabolic changes in disease (e.g., cancer), understanding drug mechanisms, and in biotechnology. nih.govnih.gov

Research on Isocitrate S Role in Diverse Biological Systems and Experimental Models Non Human Clinical

Microbial Metabolism and Adaptation Studies Featuring Isocitrate

Isocitrate is a pivotal intermediate in the metabolic pathways of numerous microorganisms, playing a central role in both energy production and biosynthetic processes. Its metabolism is intricately regulated, allowing microbes to adapt to a wide range of environmental conditions and nutritional states.

Isocitrate Metabolism in Microbial Physiology and Stress Responses

In microbial physiology, isocitrate stands at a critical metabolic juncture, primarily as a substrate for isocitrate dehydrogenase (IDH), a key enzyme in the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that is not only vital for energy generation but also provides a crucial link between carbon and nitrogen metabolism. nih.gov The regulation of IDH activity is a key mechanism for controlling the flow of carbon through central metabolic pathways. microbiologyresearch.org For instance, in Escherichia coli, when grown on glucose, acetate (B1210297) is excreted. Upon glucose exhaustion, the cells switch to using acetate, which involves the activation of the glyoxylate (B1226380) bypass and a concurrent decrease in IDH activity. microbiologyresearch.orgmicrobiologyresearch.org This allows isocitrate to be preferentially channeled through the glyoxylate bypass, which is essential for growth on two-carbon compounds like acetate. microbiologyresearch.orgnih.gov

Microorganisms have evolved sophisticated mechanisms to adapt to various environmental stresses, and isocitrate metabolism is often at the heart of these responses. nih.gov For example, some bacteria have developed the ability to shift the coenzyme specificity of their IDH from NAD⁺ to NADP⁺ in response to carbon source limitations, providing the necessary reducing power in the form of NADPH for various biosynthetic and stress-response pathways. nih.gov In the context of nitrosative stress, NADP⁺-dependent isocitrate dehydrogenase has been shown to be important for resistance in the fungus Cryptococcus neoformans. nih.gov Furthermore, studies on psychrophilic (cold-adapted) bacteria have revealed that their isocitrate dehydrogenase enzymes have unique structural features, such as an increased number of charged residues and specific aromatic-aromatic and aromatic-sulfur interactions, which contribute to their stability and function at low temperatures. bohrium.com In acidophilic archaea, the characterization of isocitrate dehydrogenase has provided insights into their adaptation to low pH environments. mdpi.comnih.gov

The response of isocitrate metabolism to nutrient availability is also critical. In the marine cyanobacterium Prochlorococcus, isocitrate dehydrogenase activity is significantly affected by iron starvation, leading to a complete loss of activity, likely due to oxidative inactivation. nih.gov This highlights the sensitivity of central metabolic pathways to the availability of essential micronutrients.

Biotechnological Applications: Engineered Pathways for Organic Acid Production (e.g., in Yeasts)

The microbial production of organic acids has gained significant industrial relevance as a more sustainable alternative to petrochemical processes. mdpi.comtandfonline.com Isocitric acid, in particular, has potential applications in the food, pharmaceutical, and cosmetic industries. nih.govresearchgate.net The yeast Yarrowia lipolytica is a prominent microorganism used for the production of isocitric acid. researchgate.netwikipedia.org This yeast can be metabolically engineered to enhance the production of isocitric acid by manipulating key enzymes in the TCA and glyoxylate cycles. nih.gov

Several strategies have been employed to increase the yield of isocitric acid in Y. lipolytica. Overexpression of citrate (B86180) synthase genes (cit1 and cit2) has been shown to significantly boost isocitric acid synthesis. nih.gov Another approach involves inhibiting isocitrate lyase, an enzyme of the glyoxylate cycle that consumes isocitrate. nih.gov The use of inhibitors like itaconic acid can shift the metabolic flux towards the accumulation of isocitric acid. nih.gov Furthermore, optimizing cultivation conditions, such as the concentration of nitrogen sources and the pH of the medium, can significantly enhance isocitric acid production and minimize the formation of byproducts like citric acid. nih.gov For example, in Y. lipolytica, a higher concentration of ammonium (B1175870) sulfate (B86663) and maintaining the pH at 6.0 have been found to favor isocitric acid production. nih.gov

The choice of carbon source is also a critical factor. Y. lipolytica can utilize a variety of substrates, including biodiesel waste, for isocitric acid production, which adds to the economic and environmental sustainability of the process. nih.gov By optimizing both the genetic background of the production strain and the fermentation process, researchers have been able to achieve high titers of isocitric acid. nih.gov

Plant Biochemistry and Developmental Processes Involving Isocitrate

In the realm of plant biology, isocitrate is a key metabolite involved in fundamental processes ranging from energy metabolism to growth and development, and responses to environmental cues. nih.gov Its metabolism is compartmentalized within different organelles, allowing for its diverse roles in plant cells.

Isocitrate in Plant Seed Germination and Lipid-to-Carbohydrate Conversion

During the germination of oilseeds, stored lipids are converted into carbohydrates to provide energy and building blocks for the growing seedling. iubmb-nicholson.org This process, known as gluconeogenesis, relies heavily on the glyoxylate cycle, a metabolic pathway that is active in specialized peroxisomes called glyoxysomes. iubmb-nicholson.org Isocitrate is a central intermediate in this pathway.

The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of two-carbon acetyl-CoA units (derived from fatty acid breakdown) into four-carbon compounds like succinate (B1194679). nih.gov A key enzyme in this cycle is isocitrate lyase, which cleaves isocitrate into glyoxylate and succinate. iubmb-nicholson.orgnih.gov The succinate can then be converted to malate (B86768) and subsequently to oxaloacetate, which is a precursor for gluconeogenesis. iubmb-nicholson.org The activity of glyoxylate cycle enzymes, including isocitrate lyase and malate synthase, increases rapidly during seed germination. nih.gov

While the glyoxylate cycle is considered crucial for postgerminative growth, studies with Arabidopsis mutants lacking isocitrate lyase have shown that germination can still occur, although seedling establishment may be compromised under low light conditions. nih.gov This suggests that photosynthesis can partially compensate for the absence of the glyoxylate cycle. nih.gov However, the cycle is vital for seedling survival, especially during prolonged periods of darkness. nih.gov The breakdown of storage lipids can still occur in the absence of the glyoxylate cycle, indicating that fatty acids can be used for respiration, with the products of their catabolism moving from the peroxisome to the mitochondrion. nih.gov

The initiation of metabolic activity during germination begins with the absorption of water, a process called imbibition. youtube.com This rehydrates the seed's components and reactivates metabolic systems, including enzyme activity. youtube.com The utilization of stored food reserves, such as lipids, follows, with the breakdown products fueling the initial growth of the embryo. youtube.com

Environmental Stress Responses and Isocitrate Metabolism in Plant Models

Plants, being sessile organisms, have developed intricate mechanisms to cope with various environmental stresses, and isocitrate metabolism plays a significant role in these responses. mdpi.com Isocitrate dehydrogenase (IDH), which catalyzes the conversion of isocitrate to α-ketoglutarate, is a key enzyme in this context. mdpi.com The NADPH produced by NADP-dependent IDH is crucial for maintaining the cellular redox balance and helping plants resist oxidative stress. mdpi.comnih.gov

Under conditions of salinity stress, for example, the activity of NADP-ICDH has been shown to increase in Arabidopsis roots, suggesting its role in the plant's defense mechanism against the nitro-oxidative stress induced by high salt concentrations. nih.gov Similarly, in maize, several ZmIDH genes have been identified that respond to drought stress. mdpi.com The expression of these genes can be induced by drought, and they are thought to be involved in different metabolic pathways that regulate plant growth and development under water-limiting conditions. mdpi.com

Nutrient deficiency is another stressor that affects plant growth and development. Recent research has shown that cytosolic isocitrate dehydrogenase (ICDH) plays a role in nutrient sensing in the stem cells of Arabidopsis. nih.gov Under nutrient-deficient conditions, cytosolic ICDH can translocate to the nucleus and interact with key regulatory proteins to maintain stem cell homeostasis. nih.gov This function appears to be independent of the enzyme's catalytic activity, highlighting a novel regulatory role for ICDH in plant development. nih.gov

In Vitro Cellular and Subcellular Compartmentation Research of Isocitrate

The study of isocitrate metabolism at the cellular and subcellular levels provides crucial insights into its diverse functions. The compartmentalization of metabolic pathways within different organelles is a fundamental principle in eukaryotic cells, allowing for the spatial regulation of metabolite function. nih.gov

In vitro studies using isolated mitochondria have been instrumental in understanding the oxidation of isocitrate. nih.govnih.gov These studies have shown that mitochondria can oxidize isocitrate via both NAD-dependent and NADP-dependent isocitrate dehydrogenases. nih.gov The activity of these enzymes can be influenced by various factors, including pH and the availability of cofactors like ADP. nih.gov The relative activities of NAD-IDH and NADP-IDH can vary between different tissues, suggesting tissue-specific roles for isocitrate metabolism. nih.gov

The subcellular distribution of isocitrate dehydrogenases has been investigated in various organisms. In mouse brain, for example, IDH activity has been found in different cellular compartments, including the cytosol, mitochondria, and microsomes. nih.gov This differential localization suggests that isocitrate metabolism is integrated into various cellular processes occurring in distinct subcellular locations. nih.gov In kinetoplastids, a group of parasitic protozoa, isocitrate dehydrogenases exhibit a complex evolutionary history and can have dual localization in both the mitochondrion and the cytosol. oup.com This dual localization may reflect the specific metabolic needs of these organisms in their different life cycle stages and environments. oup.com

The ability to isolate and purify mitochondria from plant tissues has also been crucial for studying their respiratory and metabolic functions. youtube.com Such studies allow for the detailed analysis of substrate oxidation, including that of isocitrate, and provide insights into the role of mitochondria in plant energy biology and stress tolerance. youtube.com

Differential Localization and Regulation of Isocitrate Pools (Cytosolic vs. Mitochondrial)

Isocitrate, a key intermediate in cellular metabolism, is not uniformly distributed within the cell but is compartmentalized into distinct pools, primarily within the mitochondria and the cytosol. clinisciences.com This differential localization is critical for its diverse functions in bioenergetics, biosynthesis, and redox regulation. The distribution and regulation of these isocitrate pools are governed by the localization and activity of specific enzymes, particularly isocitrate dehydrogenases (IDHs) and membrane transporters. clinisciences.comnih.gov

In humans, there are three main isoforms of IDH, each with a specific location and cofactor preference. wikipedia.org IDH3 is an NAD+-dependent enzyme located exclusively in the mitochondrial matrix, where it plays a crucial role in the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov It catalyzes the irreversible oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADH for ATP production. nih.gov The activity of mitochondrial IDH3 is tightly regulated by the energy status of the cell, being allosterically activated by ADP and Ca2+ and inhibited by ATP and NADH. nih.gov

In contrast, IDH1 and IDH2 are NADP+-dependent enzymes. nih.gov IDH1 is found in the cytosol and peroxisomes, while IDH2 is located in the mitochondria. nih.gov Both enzymes catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. nih.gov This NADPH is essential for various cellular processes, including reductive biosynthesis and defense against oxidative stress. clinisciences.comnih.gov The transport of citrate and isocitrate across the mitochondrial membrane is mediated by the mitochondrial citrate/isocitrate carrier (CIC), which facilitates the export of these metabolites to the cytosol. nih.gov This export is a critical step for processes like fatty acid synthesis and for connecting mitochondrial and cytosolic metabolic pathways. nih.gov

The relative distribution of cytosolic and mitochondrial NADP+-dependent IDH activity can vary significantly between different cell types. For instance, in cultured rat brain cells, both isoforms are expressed in neurons, astrocytes, oligodendrocytes, and microglial cells. nih.gov However, in neurons and oligodendrocytes, approximately 75% of the total NADP+-dependent IDH activity is found in the cytosolic fraction, whereas in astroglial and microglial cultures, the activity is almost equally distributed between the cytosol and mitochondria. nih.gov Similarly, in the lactating bovine mammary gland, the NADP+-dependent IDH is predominantly cytosolic. researchgate.net This differential expression and localization underscore the tissue-specific metabolic roles of isocitrate pools.

Table 1: Localization and Regulation of Key Enzymes in Isocitrate Metabolism

Enzyme/TransporterCellular LocalizationCofactorFunctionRegulationCitations
Isocitrate Dehydrogenase 1 (IDH1) Cytosol, PeroxisomesNADP+Oxidative decarboxylation of isocitrate to α-ketoglutarate; NADPH production.Substrate availability. nih.gov
Isocitrate Dehydrogenase 2 (IDH2) MitochondriaNADP+Oxidative decarboxylation of isocitrate to α-ketoglutarate; NADPH production.Substrate availability. nih.gov
Isocitrate Dehydrogenase 3 (IDH3) MitochondriaNAD+Irreversible conversion of isocitrate to α-ketoglutarate in the TCA cycle; NADH production.Activated by Ca2+ and ADP; Inhibited by NADH and ATP. nih.gov
Aconitase Mitochondria, Cytosol-Isomerization of citrate to isocitrate.- researchgate.net
Citrate/Isocitrate Carrier (CIC) Inner Mitochondrial Membrane-Exports citrate and isocitrate from mitochondria to the cytosol.Substrate availability. nih.gov

Isocitrate as a Signaling Molecule or Metabolic Regulator in Cell-Based Assays

Beyond its direct role in the TCA cycle, isocitrate and its associated metabolic pathways have been shown to function in cellular signaling and metabolic regulation. Cell-based assays have been instrumental in elucidating these functions, particularly in the context of insulin (B600854) secretion and cancer metabolism.

In pancreatic β-cells, cytosolic isocitrate metabolism is implicated in the regulation of glucose-stimulated insulin secretion (GSIS). nih.govnih.gov The export of citrate/isocitrate from the mitochondria to the cytosol is an important step in the control of GSIS. nih.gov Inhibition of the mitochondrial citrate/isocitrate carrier (CIC) in INS-1-derived 832/13 cells and primary rat islets leads to a potent inhibition of GSIS. nih.gov Studies using siRNA to knock down cytosolic IDH (IDH1) in INS 832/13 insulinoma cells revealed that IDH1 acts as a negative regulator of GSIS. nih.gov Knockdown of IDH1 enhanced insulin secretion, an effect associated with an increase in cellular isocitrate levels and other metabolites linked to GSIS, such as acetyl-CoA and cAMP. nih.gov This suggests that the isocitrate/α-ketoglutarate shuttle, involving cytosolic IDH1, plays a key role in modulating the signaling pathways that lead to insulin release. nih.gov

Cell-based assays have also been crucial in understanding the role of isocitrate metabolism in cancer. Mutations in IDH1 and IDH2 are found in various cancers and lead to a neomorphic (gain-of-function) activity. nih.govresearchgate.net Instead of converting isocitrate to α-ketoglutarate, the mutant enzymes catalyze the reduction of α-ketoglutarate to D-2-hydroxyglutarate (2-HG), an oncometabolite. researchgate.net The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to neoplasia. researchgate.net A variety of cell-based assays are used to study these mutant enzymes and to screen for potential inhibitors. researchgate.net For example, assays measuring 2-HG levels in the extracellular media of cultured cancer cell lines, such as U87 glioblastoma and THP-1 acute myeloid leukemia cells engineered to express mutant IDH1, are used to assess the efficacy of small molecule inhibitors. researchgate.net These assays have demonstrated that specific inhibitors can effectively reduce 2-HG production in a dose-dependent manner. researchgate.net

Table 2: Research Findings on Isocitrate's Role in Cell-Based Assays

Cell ModelExperimental ApproachKey FindingsImplicationCitations
INS 832/13 Pancreatic β-cells siRNA-mediated knockdown of cytosolic IDH (IDH1).IDH1 knockdown enhanced glucose-stimulated insulin secretion (GSIS). Increased cellular levels of isocitrate, acetyl-CoA, and cAMP.Cytosolic IDH1 acts as a negative regulator of insulin secretion. nih.gov
INS-1-derived 832/13 cells and primary rat islets Inhibition of the mitochondrial citrate/isocitrate carrier (CIC) with 1,2,3-benzenetricarboxylate or siRNA.Potent inhibition of GSIS. Reduced cytosolic citrate and inhibited glucose incorporation into fatty acids.Export of mitochondrial citrate/isocitrate to the cytosol is a crucial step for GSIS. nih.gov
U87 Glioblastoma & THP-1 AML cells Engineered to express mutant IDH1 (R132H). Treated with small molecule inhibitors.Mutant IDH1 produces the oncometabolite D-2-hydroxyglutarate (2-HG). Inhibitors effectively reduced 2-HG levels in a dose-dependent manner.Isocitrate metabolism is altered in cancer, and targeting mutant IDH is a viable therapeutic strategy. researchgate.net

Future Directions and Emerging Research Frontiers in Isocitrate Studies

Discovery of Novel Enzymes and Pathways Interacting with Isocitrate

The classical role of isocitrate is its conversion to α-ketoglutarate by isocitrate dehydrogenase (IDH) in the citric acid cycle. nih.govwikipedia.org However, ongoing research is revealing a more complex network of interactions, with the discovery of new enzymes and pathways that intersect with isocitrate metabolism.

A significant area of discovery has been driven by mutations in IDH enzymes, particularly IDH1 and IDH2. These mutations confer a new, or neomorphic, activity upon the enzyme, causing it to catalyze the reduction of α-ketoglutarate to D-2-hydroxyglutarate (2-HG). nih.govnih.gov This oncometabolite accumulates in high concentrations in certain cancers, such as gliomas and acute myeloid leukemia (AML), and competitively inhibits α-ketoglutarate-dependent enzymes, leading to widespread epigenetic dysregulation and blocked cellular differentiation. wikipedia.orgnih.govpathfinderacademy.in The discovery of this alternative pathway has opened new avenues for therapeutic intervention, with the development of specific inhibitors targeting these mutant IDH enzymes. numberanalytics.comnih.gov For instance, the drug olutasidenib (B609739) has shown high efficacy in patients with myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) carrying IDH1 mutations. newswise.com

Beyond the context of cancer, research is identifying novel regulatory roles for isocitrate-metabolizing enzymes. For example, cytosolic NADP-dependent isocitrate dehydrogenase (IDHc) has been identified as a negative regulator of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.gov Knockdown of IDHc enhances insulin secretion, suggesting its involvement in a signaling pathway that modulates glucose metabolism. nih.gov

Strategies for discovering new metabolic pathways are also evolving. A powerful approach combines structure-guided functional prediction with genome context analysis. nih.govresearchgate.netescholarship.org This methodology uses the three-dimensional structure of an uncharacterized enzyme to predict its substrate through computational docking of metabolite libraries. researchgate.netescholarship.org By analyzing the genes located near the enzyme's gene in the genome (the "genome neighborhood"), researchers can predict other enzymes in a potential pathway, as they are often clustered together in bacteria. researchgate.netescholarship.org This strategy was successfully used to discover a novel 4R-hydroxyproline betaine (B1666868) 2-epimerase and the complete catabolic pathway that converts the osmolyte tHyp-B into α-ketoglutarate, a product directly linked to isocitrate metabolism. nih.govresearchgate.net These predictions were subsequently validated through in vitro assays, metabolomics, and genetic analyses. nih.govresearchgate.net

Table 1: Examples of Novel Enzyme Functions and Pathways Interacting with Isocitrate Metabolism

Enzyme/Pathway Novel Function/Interaction Organism/System Significance Reference(s)
Mutant IDH1/IDH2 Catalyzes the conversion of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate. Human Cancer (Glioma, AML) Drives oncogenesis through epigenetic dysregulation; provides a target for new cancer therapies. nih.govnih.gov
Cytosolic IDH (IDHc) Acts as a negative regulator of glucose-stimulated insulin secretion. Mammalian Pancreatic β-cells Reveals a new role for isocitrate metabolism in glucose sensing and insulin signaling. nih.govnih.gov
Hyp-B 2-epimerase Pathway Catabolizes tHyp-B to α-ketoglutarate. P. denitrificans Demonstrates a computation-guided strategy for discovering novel pathways linked to central metabolites. nih.govresearchgate.net
E. coli IDH Kinase/Phosphatase Regulates IDH activity via phosphorylation, controlling carbon flow through the glyoxylate (B1226380) bypass. Escherichia coli Provides a model for understanding the post-translational regulation of metabolic flux at key branch points. nih.gov

Systems-Level Analysis and Computational Modeling of Isocitrate Metabolism

To unravel the complexity of metabolic networks, researchers are increasingly turning to systems-level analysis and computational modeling. mdpi.comnih.gov These approaches integrate large datasets from genomics, proteomics, and metabolomics to construct mathematical models that can simulate and predict metabolic behavior under various conditions. nih.gov

Constraint-based modeling, particularly using genome-scale metabolic models (GEMs), is a powerful formalism in systems biology. nih.gov These models encompass the known metabolic reactions of an organism and apply physicochemical constraints to predict metabolic fluxes throughout the network. mdpi.com For isocitrate metabolism, such models can be used to:

Predict how flux is distributed between the citric acid cycle and other pathways that utilize isocitrate or its derivatives.

Simulate the metabolic consequences of enzyme deficiencies or mutations, such as those in IDH.

Identify potential drug targets by predicting which enzyme inhibitions would lead to a desired metabolic state (e.g., reduced tumor growth). nih.gov

Kinetic models offer a more detailed view by incorporating enzyme kinetics, metabolite concentrations, and regulatory interactions. researchgate.net Although more data-intensive to build, these models can capture the dynamic behavior of metabolic pathways. For example, a computational model of mitochondrial bioenergetics can simulate the rate of the isocitrate dehydrogenase reaction in response to changes in substrate (isocitrate) and cofactor (Ca²⁺, NAD⁺) concentrations, providing a quantitative understanding of its regulation. researchgate.net These models have been validated by their ability to predict emergent properties like redox states, metabolite levels, and respiration rates under diverse physiological scenarios. researchgate.net

The application of these computational strategies is crucial for understanding how isocitrate metabolism is regulated and how its dysregulation contributes to diseases like cancer and metabolic disorders. numberanalytics.comnih.gov By integrating experimental data with predictive modeling, researchers can formulate and test new hypotheses about the systemic role of isocitrate. mdpi.comnih.gov

Table 2: Computational Modeling Approaches for Isocitrate Metabolism

Modeling Approach Description Application to Isocitrate Studies Key Outputs Reference(s)
Constraint-Based Modeling (e.g., FBA) Uses stoichiometry of metabolic networks and constraints to predict steady-state reaction fluxes. Analyzing metabolic reprogramming in cancer; predicting effects of IDH mutations; identifying therapeutic targets. Metabolic flux distributions, growth rates, gene essentiality predictions. nih.gov
Kinetic Modeling Incorporates enzyme kinetic parameters and metabolite concentrations to simulate the dynamic behavior of pathways. Simulating the regulation of IDH activity by allosteric effectors (ATP, NADH) and ions (Ca²⁺); understanding flux control at specific metabolic steps. Time-course concentrations of metabolites, reaction rates, sensitivity analysis. researchgate.net
Metabolic Network Reconstruction The process of assembling all known metabolic reactions of an organism from genomic and biochemical data. Forms the foundation for building predictive models (GEMs) that include all pathways involving isocitrate. A comprehensive map of metabolic capabilities. mdpi.comresearchgate.net

Methodological Advancements for Isocitrate Research

Progress in understanding isocitrate's role is intrinsically linked to the development of advanced research methodologies. Future studies will benefit from new and refined techniques for detection, quantification, and functional analysis.

Advanced Separation and Detection:

Chromatography and Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics. They allow for the sensitive and specific quantification of isocitrate and its isomers (like citrate) and related metabolites (like α-ketoglutarate and 2-HG) in complex biological samples. Continued improvements in instrumentation and analytical workflows will enhance the ability to detect low-abundance metabolites and resolve isomeric compounds.

Purification Techniques: The purification of IDH and related enzymes is essential for their biochemical characterization. nih.gov Methodologies involving successive chromatography steps, such as affinity, ion-exchange, and gel-filtration chromatography, are used to obtain highly pure protein for kinetic and structural studies. nih.gov

Structural and Functional Analysis:

X-ray Crystallography and Cryo-EM: Determining the three-dimensional structure of enzymes like IDH in complex with substrates, cofactors, or inhibitors provides invaluable insights into their catalytic mechanisms and regulation. nih.govmdpi.com For example, structural studies of human cytosolic IDH revealed a novel self-regulatory mechanism that mimics phosphorylation in bacterial homologs. nih.gov Cryo-electron microscopy (Cryo-EM) is increasingly used for large protein complexes. pnas.org

Recombinant Protein Expression: The use of expression systems, such as E. coli, allows for the production of large quantities of specific enzymes, like IDH, for detailed biochemical characterization. mdpi.com This enables researchers to study enzyme kinetics, cofactor specificity, and the effects of specific mutations on function. mdpi.com

In Vivo and Systems-Level Analysis:

Non-invasive Imaging: Emerging techniques like radiogenomics, which links imaging features to genomic data, offer potential for non-invasively predicting molecular characteristics, such as IDH mutation status in tumors, using magnetic resonance imaging (MRI). dovepress.com This could provide an alternative to invasive surgical sampling for patient stratification. dovepress.com

Stable Isotope Tracing: This powerful technique, often coupled with mass spectrometry, allows researchers to trace the metabolic fate of labeled substrates (e.g., ¹³C-glucose or ¹³C-glutamine) through metabolic pathways in living cells or organisms. It is instrumental in quantifying the flux through the citric acid cycle and identifying contributions to alternative pathways originating from isocitrate and α-ketoglutarate.

These advancing methodologies will continue to drive new discoveries, providing a more detailed and dynamic picture of isocitrate metabolism in health and disease.

Q & A

Basic Research Questions

Q. How should DL-isocitric acid trisodium salt be prepared and standardized for enzymatic assays?

  • Methodological Guidance :

  • Solubility : Dissolve in water at 100 mg/mL (adjust pH to 7.0–8.0 for compatibility with enzymatic reactions) .
  • Concentration Standardization : Verify concentration by enzymatic assay (e.g., using isocitrate dehydrogenase and monitoring NADPH production at 340 nm) or gravimetric analysis due to variable hydration states .
  • Control Experiments : Include substrate-free controls to rule out background NADPH generation in dehydrogenase assays .

Q. What is the role of DL-isocitric acid trisodium salt in studying the citric acid cycle?

  • Functional Context :

  • Acts as a substrate for isocitrate dehydrogenase (IDH), a key enzyme in the cycle. Use it to measure IDH activity, study metabolic flux, or investigate mutations (e.g., cancer-associated IDH variants) .
  • Serves as a marker for fruit-derived products (e.g., juices) to assess authenticity or degradation via HPLC quantification .

Q. What are optimal storage conditions to maintain stability?

  • Storage Protocol :

  • Store at room temperature (RT) in airtight, light-protected containers. Avoid prolonged exposure to humidity due to hygroscopicity .
  • For long-term stability (>2 years), store at -20°C in anhydrous form. Re-test purity before critical experiments .

Advanced Research Questions

Q. How can impurities in commercial DL-isocitric acid trisodium salt affect kinetic studies of IDH?

  • Troubleshooting Strategy :

  • Purity Validation : Commercial batches are typically ≥93% pure. Use HPLC (C18 column, UV detection at 210 nm) to detect contaminants like citrate or unreacted intermediates .
  • Enzymatic Purification : Pre-treat with IDH and NADP+ to enzymatically degrade residual substrates, followed by dialysis to remove byproducts .

Q. How to reconcile contradictory kinetic data for IDH across studies using DL-isocitric acid trisodium salt?

  • Analytical Considerations :

  • Enantiomeric Interference : DL-isocitrate is a racemic mix. Use stereospecific assays (e.g., chiral chromatography) to isolate the biologically active (2R,3S)-isomer, as only this form binds IDH .
  • Deuterium Isotope Effects : In isotope studies, confirm that deuterated analogs (e.g., [²H]-isocitrate) do not alter enzyme kinetics due to solvent isotope effects .

Q. How to optimize DL-isocitric acid trisodium salt concentrations in S9 mix for metabolic activation assays?

  • Experimental Design :

  • Use 15 mM DL-isocitrate in S9 mix to sustain NADPH regeneration via IDH. Titrate with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to validate metabolic activation pathways .
  • Monitor NADPH/NADP+ ratios spectrophotometrically to ensure redox balance during prolonged incubations .

Q. What methods validate the use of DL-isocitric acid trisodium salt in isotope tracing studies?

  • Advanced Techniques :

  • Synthesize ¹³C-labeled DL-isocitrate (e.g., [¹³C₄]-isocitrate) via enzymatic conversion from labeled precursors. Confirm isotopic enrichment via LC-MS/MS .
  • Compare mass isotopomer distributions in TCA cycle intermediates (e.g., α-ketoglutarate) to trace metabolic fate .

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